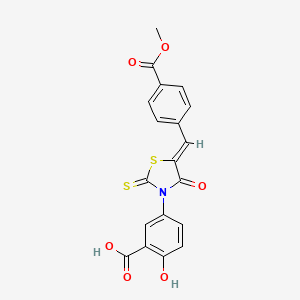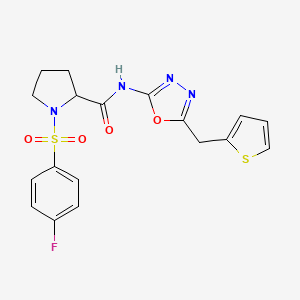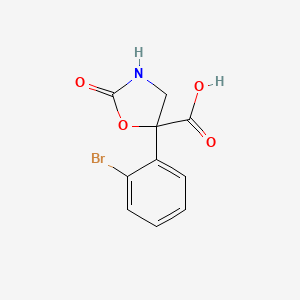![molecular formula C17H16ClN3O2S B2438842 N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396786-63-2](/img/structure/B2438842.png)
N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, also known as CMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMBA is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of 4-chloroaniline with 4-methoxybenzo[d]thiazole-2-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown that derivatives of benzothiazole, including compounds structurally related to "N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide," exhibit significant antimicrobial properties. For example, compounds synthesized from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Applications in Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including those similar to the mentioned compound. These studies found that the compounds show good light harvesting efficiency (LHE) and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Moreover, their non-linear optical (NLO) activity and ligand-protein interactions with Cyclooxygenase 1 (COX1) were analyzed, indicating potential biomedical applications (Mary et al., 2020).
Antitumor Activity
Further research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar benzothiazole core with the compound , revealed considerable anticancer activity against various cancer cell lines. This suggests potential applications in the development of new antitumor agents (Yurttaş et al., 2015).
Enzyme Inhibition for Disease Treatment
Derivatives of the mentioned compound have been synthesized and tested for their inhibitory effects on enzymes such as lipase and α-glucosidase. These studies indicate potential therapeutic applications in treating diseases related to enzyme dysregulation, such as diabetes and obesity (Bekircan et al., 2015).
Antibacterial Activity of Metal Complexes
Schiff bases derived from benzothiazole, akin to "N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide," when used to form metal complexes with Co(II) and Ni(II), exhibit notable antibacterial properties against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests their potential use in developing new antibacterial agents (Mahmood-ul-Hassan et al., 2002).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-21(10-15(22)19-12-8-6-11(18)7-9-12)17-20-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBFDXQENDFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)
![4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2438761.png)
![5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2438764.png)
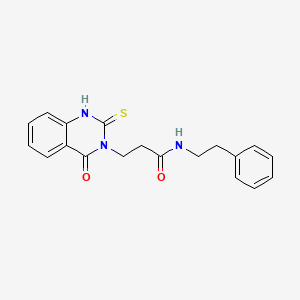
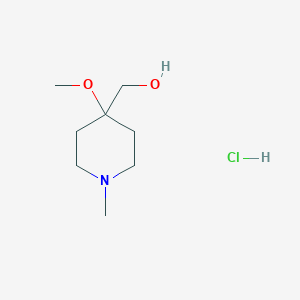
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2438769.png)
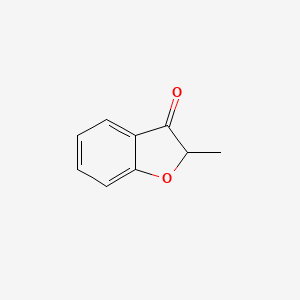
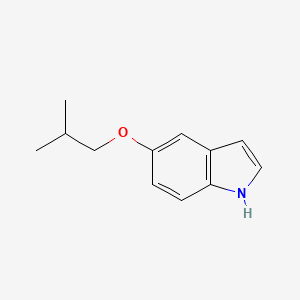
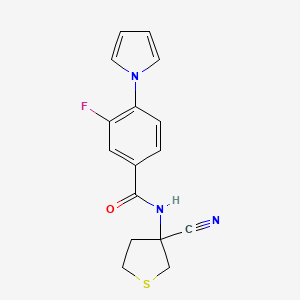
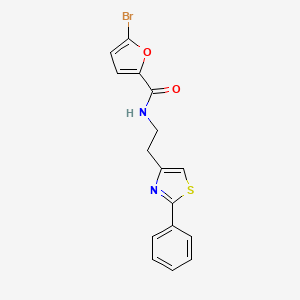
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2438774.png)
